molecular formula C8H11BO3 B597661 (4-(Hydroxymethyl)-2-methylphenyl)boronic acid CAS No. 166386-66-9

(4-(Hydroxymethyl)-2-methylphenyl)boronic acid

Cat. No. B597661
CAS RN: 166386-66-9
M. Wt: 165.983
InChI Key: IYJFMZDMFLQDCO-UHFFFAOYSA-N
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Description

“(4-(Hydroxymethyl)-2-methylphenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They have been widely studied in medicinal chemistry due to their potential biological applications .


Synthesis Analysis

Boronic acids can be synthesized using various methods. One common method involves the reaction of a diboronyl ester with a catalyst, such as iridium or rhodium . The synthesis of boronic acids is relatively simple and well-known .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a boron atom bonded to two hydroxyl groups and a phenyl ring with a hydroxymethyl and a methyl group attached .


Chemical Reactions Analysis

Boronic acids can form reversible covalent interactions with cis-diols, which allows them to be used as reversible covalent warheads for medicinal and biological applications . They can also be used as building blocks and synthetic intermediates .

Scientific Research Applications

  • Carbohydrate-binding: A class of boronic acids including ortho-hydroxymethyl phenylboronic acid has been found effective in complexing glycopyranosides under physiologically relevant conditions. This suggests potential applications in designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

  • Synthesis and structural study: Derivatives of boronic acid with an aminophosphonic acid group offer new opportunities for applications in medicine, agriculture, and industrial chemistry. Studies on these compounds' structure can inform their multifunctional applications (Zhang et al., 2017).

  • Inhibition of class C beta-lactamases: Aromatic boronic acids, including derivatives with hydroxymethyl groups, have shown to be reversible inhibitors of class C beta-lactamases, which are serine enzymes. This could have implications in antibiotic resistance research (Beesley et al., 1983).

  • Macrocyclic chemistry: Boronic esters, including those derived from 2-methylphenylboronic acid, have applications in macrocyclic chemistry, with potential implications in molecular design and synthesis (Fárfan et al., 1999).

  • Catalysis: Boronic acids are used as catalysts in various organic reactions, including the activation of hydroxy functional groups, which can lead to the development of new synthetic methods and materials (Hall, 2019).

  • Glycopyranoside-binding agents: Benzoboroxoles, including o-hydroxymethyl phenylboronic acid, have been shown to efficiently complex glycopyranosides in neutral water, which could be significant for targeting biologically relevant cell-surface oligosaccharides (Bérubé, Dowlut & Hall, 2008).

  • Electrochemical degradation of herbicides: Boronic acids are used in the electrochemical incineration of certain herbicides, indicating potential environmental applications in pollution control (Boye et al., 2006).

  • Drug delivery: Boronic acid-containing polymers have been used in biomedical applications, including treatment of HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).

Safety and Hazards

While specific safety and hazard information for “(4-(Hydroxymethyl)-2-methylphenyl)boronic acid” was not found, it’s important to handle all chemicals with care. Personal protective equipment should be worn and contact with skin, eyes, and clothing should be avoided .

Future Directions

Boronic acids have a wide range of potential applications in medicinal chemistry, including as anticancer, antibacterial, and antiviral agents, as well as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics . Therefore, further studies with boronic acids in medicinal chemistry are encouraged .

properties

IUPAC Name

[4-(hydroxymethyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJFMZDMFLQDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CO)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726922
Record name [4-(Hydroxymethyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166386-66-9
Record name [4-(Hydroxymethyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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